N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of methanesulfonyl and oxolan-2-yl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the oxolan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxolan-2-yl group is introduced using an appropriate leaving group and a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydroquinoline core may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of ethanediamide.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylacetamide: Similar structure with a methyl group attached to the acetamide.
Uniqueness
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of both methanesulfonyl and oxolan-2-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNQBVPZJKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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